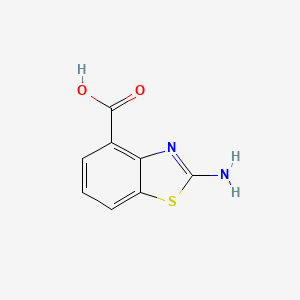

2-Amino-1,3-benzothiazole-4-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIIHMHPBWHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663248 | |

| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339571-41-4 | |

| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1,3-benzothiazole-4-carboxylic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Amino-1,3-benzothiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. This molecule is a significant heterocyclic compound, leveraging the benzothiazole scaffold known for its wide-ranging applications in medicinal chemistry and drug development.[1] Given the importance of unambiguous structural confirmation, this document serves as a reference for researchers and scientists by detailing the theoretical underpinnings, standard experimental protocols, and, most critically, the interpretation of the expected spectral data. By integrating predictive analysis based on established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization of this and similar benzothiazole derivatives.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines three key features: a benzene ring, a fused thiazole ring, and two functional groups—an electron-donating amino group (-NH₂) at the C2 position and an electron-withdrawing carboxylic acid group (-COOH) at the C4 position. This unique electronic arrangement dictates the molecule's chemical environment and, consequently, its spectroscopic signature. The numbering convention used for spectral assignment is presented below.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal, as it can dissolve the compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and carboxylic acid protons. The electron-withdrawing nature of the carboxylic acid and the thiazole sulfur will deshield adjacent protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~7.4 - 7.6 | Triplet (t) | 1H | Coupled to H-6 and H-7, located between two other aromatic protons. |

| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | Coupled to H-5. |

| H-7 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |

| -NH₂ | ~7.3 (broad) | Singlet (s, broad) | 2H | Exchangeable protons; chemical shift is concentration-dependent. |

| -COOH | >12.0 (broad) | Singlet (s, broad) | 1H | Highly deshielded, exchangeable acidic proton. Its signal may be very broad. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| C2 (Amine-bearing) | ~160 - 165 | Significantly deshielded due to attachment to two electronegative nitrogen atoms and its role in the C=N bond. |

| C4 (Acid-bearing) | ~130 - 135 | Aromatic carbon attached to the carboxyl group. |

| C3a, C7a (Bridgehead) | ~125 - 135, ~148-152 | Quaternary carbons at the ring fusion. C7a is adjacent to sulfur, causing deshielding. |

| C5, C6, C7 | ~120 - 130 | Aromatic carbons of the benzene ring, with shifts influenced by their position relative to the substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Method: Use the Attenuated Total Reflectance (ATR) method for a solid sample, which requires minimal preparation. Alternatively, the KBr pellet method can be used.

-

ATR: Place a small amount of the dry, solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the -OH, -NH, and C=O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[6][7] |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two distinct peaks are expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the aromatic ring.[6] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typically at a lower frequency due to conjugation with the aromatic ring.[7] |

| C=N Stretch (Thiazole) | 1620 - 1650 | Medium-Strong | Imine stretch within the thiazole ring system.[8][9] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium (multiple bands) | Characteristic skeletal vibrations of the benzene ring. |

| C-S Stretch | 650 - 750 | Weak-Medium | Carbon-sulfur bond vibration.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively.

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Analysis of the Mass Spectrum

The molecular formula is C₈H₆N₂O₂S, with a monoisotopic mass of 194.0150 Da.

-

Molecular Ion:

-

In positive ion mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 195.0228 .

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0072 should be observed.

-

-

Key Fragmentation Pathways: The most probable fragmentation involves the loss of small, stable neutral molecules from the carboxylic acid group.[11][12]

Figure 2: Proposed primary fragmentation pathway for this compound in positive ion ESI-MS.

Integrated Spectroscopic Validation Workflow

A self-validating system for structural confirmation integrates all three techniques in a logical sequence. Each method provides complementary information that, when combined, leads to an unambiguous structure assignment.

Figure 3: An integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and primary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the precise atomic connectivity and chemical environment, allowing for the unambiguous assignment of the complete molecular structure. This guide provides the expected spectral data and interpretive logic required for researchers to confidently validate the synthesis and purity of this valuable heterocyclic compound.

References

-

S. Altan, et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

M. B. P. Kumar, et al. (2009). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

-

Supporting Information. (n.d.). General experimental information. The Royal Society of Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

A. A. Fadda, et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

-

ResearchGate. (2018). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

M. Antonini, et al. (2017). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

-

ResearchGate. (2016). Theoretical FT-IR spectrum of benzothiazole. [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 2-Amino-1,3-benzothiazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3-benzothiazole-4-carboxylic Acid

Executive Summary

This compound is a heterocyclic compound built upon the privileged benzothiazole scaffold, a core structure in numerous pharmacologically active agents.[1][2][3] Its dual functionality, featuring both a basic amino group and an acidic carboxylic acid group, imparts complex physicochemical behaviors critical to its application in drug design, formulation, and bioactivity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical properties of this compound. We synthesize predicted data with field-proven experimental protocols, explaining the causality behind analytical choices and providing self-validating methodologies for properties including melting point, pKa, solubility, and spectroscopic characteristics. The objective is to provide a foundational understanding necessary for advancing the compound from a laboratory curiosity to a viable candidate in the drug discovery pipeline.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent research and development. This section outlines the identity and key physical constants of this compound.

Structural and Identity Data

The structural integrity and identity of the compound are confirmed by its molecular formula, weight, and CAS registry number.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 339571-41-4 | [4] |

| Molecular Formula | C₈H₆N₂O₂S | [4] |

| Molecular Weight | 194.21 g/mol | [4] |

| Canonical SMILES | C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | - |

Predicted Physicochemical Data

While experimental data for this specific isomer is not widely published, computational models provide valuable initial estimates that guide experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 466.6 ± 37.0 °C | [4] |

| Density | 1.604 ± 0.06 g/cm³ | [4] |

| pKa (acidic) | 4.27 ± 0.10 | [4] |

Melting Point Analysis: A Gateway to Purity and Stability

The melting point is a critical first indicator of a compound's purity and thermal stability. A sharp melting range typically signifies high purity. Due to the absence of readily available experimental data, its determination is a primary characterization step.

This protocol describes the standard method for determining the melting point range using a digital melting point apparatus. The choice of a slow ramp rate near the expected melting point is crucial for achieving high accuracy.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly estimate the approximate melting temperature.

-

Accurate Measurement: Using a new capillary, heat the block to approximately 20 °C below the estimated melting point.

-

Slow Ramp: Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the block.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (<2 °C) is indicative of a pure compound.

Acidity, Basicity, and Ionization State (pKa)

The compound's amphoteric nature, possessing both an acidic carboxylic acid group and a basic 2-amino group, governs its charge state in different pH environments. This is arguably the most critical property influencing solubility, membrane permeability, and receptor binding. The predicted pKa of ~4.27 corresponds to the deprotonation of the carboxylic acid.[4] The pKa of the 2-amino group, while not predicted, is expected to be low for an aromatic amine.

Caption: Ionization states of the molecule across a pH gradient.

Potentiometric titration is the gold-standard for pKa determination because it directly measures pH changes, allowing for precise identification of ionization constants.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 20% DMSO in water) to ensure solubility throughout the titration.

-

Acidic Titration: Start by adding a small amount of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both functional groups.

-

Titration with Base: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the excess strong acid, the second to the deprotonation of the carboxylic acid, and the third to the deprotonation of the protonated amino group. The pKa is the pH at the midpoint between these inflections.

-

Validation: Perform a blank titration (without the compound) to correct for the effect of the solvent.

Solubility Profile: A Prerequisite for Bioavailability

Solubility is a key determinant of a drug's absorption and bioavailability. The molecular structure—balancing a polar carboxylic acid and an amino group with a larger, hydrophobic benzothiazole core—suggests a complex solubility profile. A related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is known to be soluble in polar aprotic solvents like DMSO and sparingly soluble in water, which serves as a useful predictive model.[5]

Qualitative Solubility Assessment

A preliminary assessment in common laboratory solvents is essential for planning further experiments.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly to Sparingly Soluble | The polar -COOH and -NH₂ groups allow for hydrogen bonding, but the large hydrophobic benzothiazole moiety limits aqueous solubility. Solubility will be highly pH-dependent. |

| DMSO | Polar Aprotic | Soluble | Strong hydrogen bond accepting capabilities can effectively solvate both the amino and carboxylic acid groups. |

| Methanol/Ethanol | Polar Protic | Likely Soluble | Can act as both hydrogen bond donors and acceptors, facilitating interaction with the compound. |

| Dichloromethane | Nonpolar | Sparingly Soluble | Low polarity makes it a poor solvent for the highly polar functional groups of the molecule. |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the industry standard for determining thermodynamic solubility, as it ensures that the system reaches true equilibrium.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter or centrifuge at high speed to remove any remaining solid.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

Reporting: The calculated concentration is reported as the thermodynamic solubility in that solvent at the specified temperature.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the molecular structure and functional groups is achieved through a combination of spectroscopic techniques.

Caption: A multi-technique approach to structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be diagnostic of the 1,2,4-substitution pattern. A broad singlet for the -NH₂ protons and a very broad singlet for the carboxylic acid -OH proton (often >10 ppm) are also expected.

-

¹³C NMR: Expect eight distinct carbon signals. The carboxyl carbon (C=O) will be significantly downfield (>165 ppm). The carbon atom of the C=N bond within the thiazole ring will also be downfield. The remaining aromatic carbons will appear in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly identifying key functional groups. Characteristic absorption bands for derivatives of this class have been previously reported.[6][7]

-

N-H Stretching: A pair of medium-intensity peaks around 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.

-

O-H Stretching: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid OH group.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C=N Stretching: An absorption in the 1620-1640 cm⁻¹ region for the imine bond within the thiazole ring.

-

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), one would expect to observe a prominent protonated molecular ion [M+H]⁺ at m/z 195.02.

Conclusion

This compound presents a physicochemical profile of significant interest to the drug discovery scientist. Its amphoteric nature, governed by distinct acidic and basic pKa values, dictates a highly pH-dependent solubility and charge state. While computational data provides a strong foundational estimate of its properties, this guide underscores the necessity of rigorous experimental validation. The detailed protocols provided for determining melting point, pKa, and solubility are designed to generate the robust, high-quality data required for informed decision-making in lead optimization and formulation development. The expected spectroscopic signatures outlined herein will serve as a benchmark for structural confirmation and quality control. Further investigation into its solid-state properties, such as crystal structure and polymorphism, is a logical next step for any development program involving this promising molecular scaffold.

References

-

Kotte, R., & Sastry Vedula, G. (2025, January). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. ResearchGate. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Gao, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Beneteau, V., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Retrieved January 7, 2026, from [Link]

-

Fábián, L., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

IOSR Journal. (n.d.). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. Retrieved January 7, 2026, from [Link]

-

Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved January 7, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved January 7, 2026, from [Link]

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Retrieved January 7, 2026, from [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. 339571-41-4 CAS MSDS (4-Benzothiazolecarboxylicacid,2-amino-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

An In-Depth Technical Guide to the Physicochemical and Structural Characteristics of 2-Amino-1,3-benzothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with the hydrogen-bonding capabilities of the amino and carboxylic acid functional groups, makes it a valuable pharmacophore for designing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and a detailed analysis of the potential crystal structure of this compound. While a definitive single-crystal X-ray structure has not been reported in publicly accessible databases, this document leverages data from closely related analogs to predict and discuss the key intermolecular interactions that govern its solid-state architecture. This analysis is crucial for understanding its solubility, stability, and potential for polymorphism, all of which are critical parameters in drug development.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent feature in a multitude of pharmacologically active compounds.[1][2] The incorporation of an amino group at the 2-position enhances the molecule's ability to act as a versatile building block in organic synthesis, allowing for the facile introduction of various substituents to modulate biological activity.[3][4] These derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[5][6] The addition of a carboxylic acid group, as in this compound, introduces another key functional group that can participate in crucial intermolecular interactions, such as hydrogen bonding and salt formation, which are pivotal for molecular recognition at biological targets.

Synthesis and Spectroscopic Characterization

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established routes, most commonly involving the condensation of an appropriately substituted o-aminothiophenol with a reagent that provides the C2-N unit.

General Synthetic Approach

A prevalent method for the synthesis of 2-aminobenzothiazoles is the reaction of a phenylthiourea with a suitable oxidizing agent, such as bromine or iodine, which induces cyclization.[7] For the title compound, a plausible synthetic route would involve the cyclization of a thiourea precursor derived from 2-amino-3-mercaptobenzoic acid.

Below is a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Caption: Generalized synthetic workflow for 2-aminobenzothiazole derivatives.

Spectroscopic Profile

The structural confirmation of this compound would rely on a combination of spectroscopic techniques:

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the positions of the amino and carboxylic acid groups. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm) and the carbons of the benzothiazole core.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [8] |

| Molecular Weight | 194.21 g/mol | [8] |

| Predicted Boiling Point | 466.6±37.0 °C | |

| Predicted Density | 1.604±0.06 g/cm³ |

Crystal Structure Analysis (Theoretical and Comparative)

As of the writing of this guide, a single-crystal X-ray diffraction structure for this compound is not available in the public domain. However, based on the known crystal structures of analogous compounds, we can infer the likely intermolecular interactions and packing motifs that govern its solid-state architecture.

Key Functional Groups for Intermolecular Interactions

The molecular structure of this compound possesses several key functional groups capable of forming strong intermolecular interactions:

-

Carboxylic Acid Group: This group is a potent hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids frequently form dimeric structures through hydrogen bonding.

-

Amino Group: The -NH₂ group is an excellent hydrogen bond donor.

-

Benzothiazole Ring System: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The aromatic rings can also participate in π-π stacking interactions.

Caption: Key intermolecular interactions for this compound.

Comparative Crystal Structure Analysis

The crystal structures of related benzothiazole derivatives provide valuable insights into the potential packing of the title compound.

-

2-Amino-4-methylbenzothiazole: The crystal structure of this similar compound is stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen bonds, leading to a bilayer packing arrangement with alternating hydrophilic and hydrophobic regions. This suggests that the amino group and the thiazole nitrogen are likely to be involved in hydrogen bonding in the crystal lattice of this compound.

-

2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate: In this salt, the cation is protonated at the thiazole nitrogen atom. The crystal packing is dominated by cation-to-anion N—H⋯O and anion-to-anion O—H⋯O hydrogen bonds, forming sheet-like structures.[1] Aromatic π–π stacking is also observed. This highlights the propensity of the benzothiazole nitrogen to become protonated and the importance of strong hydrogen bonds in directing the crystal packing.

Predicted Crystal Packing and Hydrogen Bonding Network

Given the functional groups present, it is highly probable that the crystal structure of this compound will be characterized by an extensive network of hydrogen bonds. A likely scenario involves the formation of hydrogen-bonded dimers through the carboxylic acid groups. These dimers could then be further linked into sheets or chains by hydrogen bonds involving the amino group and the thiazole nitrogen. The planarity of the benzothiazole ring system would also favor π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

Implications for Drug Development

The structural and physicochemical properties of this compound have several important implications for its use in drug development:

-

Solubility: The presence of both acidic and basic functional groups suggests that the solubility of this compound will be highly pH-dependent. The formation of salts could be a viable strategy to enhance its aqueous solubility.

-

Polymorphism: The potential for multiple strong hydrogen bonding motifs and π-π stacking interactions increases the likelihood of polymorphism. Different polymorphic forms can exhibit different solubilities, stabilities, and bioavailability, making a thorough polymorphic screen essential during drug development.

-

Molecular Recognition: The hydrogen bonding capabilities of the amino and carboxylic acid groups are crucial for its interaction with biological targets. Understanding the preferred hydrogen bonding geometries from the crystal structure can aid in the design of more potent and selective analogs.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While its definitive crystal structure remains to be determined, a comprehensive analysis of its functional groups and comparison with related structures allows for a robust prediction of its solid-state behavior. The extensive hydrogen bonding and potential for π-π stacking are expected to be the dominant forces in its crystal packing. A detailed understanding of these properties is fundamental for its successful development as a therapeutic agent, guiding formulation strategies and the design of future derivatives with improved pharmacological profiles. Further experimental work to elucidate its single-crystal structure is highly encouraged to validate these predictions and provide a more detailed understanding of its solid-state chemistry.

References

-

Djuidje, E. N., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

I. F. Nassar, et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]

-

Kavitha, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

- Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from [Link]

-

Li, P., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

-

Shafique, S., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]

- Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online.

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

- Deshmukh, R. R., et al. (2014). Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. IOSR Journal of Applied Chemistry.

-

Zider, A., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Available at: [Link]

-

Csollei, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Djossu, A. K. A., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Alias, M. F., & Seewan, A. N. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro. Journal of Al-Nahrain University.

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available at: [Link]

- ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

-

Kamal, A., & Kumar, P. P. (2014). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

- Yan, X., et al. (2013). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole.

- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives.

- Al-Janabi, A. S. H. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

-

PubChem. (n.d.). 2-Amino-1,3-benzothiazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. facm.ucl.ac.be [facm.ucl.ac.be]

- 6. moodle2.units.it [moodle2.units.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Tautomerism in 2-aminobenzothiazole derivatives

An In-Depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tautomerism in 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy and mechanism of action of these molecules are inextricably linked to their fundamental physicochemical properties, with tautomerism being a critical, yet often complex, aspect.

Understanding the tautomeric landscape of these derivatives is paramount for rational drug design. The specific tautomer present dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, which in turn governs its interaction with biological targets.[1] This guide delves into the structural possibilities, the factors governing the equilibrium, and the robust analytical techniques required for definitive characterization.

The Tautomeric Landscape of 2-Aminobenzothiazoles

2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form. The imino tautomer can be further subdivided into cis and trans geometric isomers based on the orientation around the C=N double bond.[1][5]

Caption: Tautomeric equilibrium between the amino and imino forms.

Computational and experimental evidence overwhelmingly indicates that the amino tautomer is the most stable form under most conditions.[1][6] This superior stability is attributed to the preservation of the aromaticity within the benzothiazole ring system. The imino form, conversely, adopts a less stable quinoidal structure.

The relative stability can be quantified using computational methods like Density Functional Theory (DFT), which consistently show the amino form to be lower in energy.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amino | 0.00 | 0.00 |

| trans-Imino | 8.5 - 10.5 | 7.0 - 9.0 |

| Table 1: Calculated relative energies of 2-aminobenzothiazole tautomers, demonstrating the enhanced stability of the amino form. Data synthesized from computational studies.[1] |

Factors Influencing the Tautomeric Equilibrium

While the amino form is predominant, the position of the tautomeric equilibrium is not static. It can be influenced by several interconnected factors, making a thorough understanding of the system's environment crucial for predicting its behavior.

Caption: Key factors that modulate the 2-aminobenzothiazole tautomeric equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a significant role. Polar protic solvents can form hydrogen bonds with the exocyclic amino group, further stabilizing the amino tautomer. In contrast, non-polar aprotic solvents may have a less pronounced effect.[5]

-

Substituent Effects: Electron-withdrawing or -donating groups attached to the benzothiazole ring can alter the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.

-

Temperature: Changes in temperature can shift the equilibrium constant (KT), and variable-temperature studies are essential for determining the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.[1]

-

pH: The pH of the medium is critical. In acidic conditions, protonation is likely to occur at the endocyclic nitrogen, effectively locking the molecule in the aminobenzothiazolinium cation form, which is an intermediate in the tautomerization process.[7]

Methodologies for Tautomerism Characterization

A multi-faceted analytical approach is required for the unambiguous characterization of the tautomeric equilibrium. No single technique provides a complete picture; instead, the synergy between spectroscopic and computational methods yields the most reliable insights.

Caption: A typical experimental workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[1][8]

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount (typically 5-10 mg) of the 2-aminobenzothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the equilibrium.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the amine/imine proton region. The amino protons (-NH2) of the major tautomer often appear as a single, broad, exchangeable peak, while the imino proton (=NH) of the minor tautomer will have a distinct and sharp chemical shift at a different frequency.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The chemical shift of the C2 carbon (the carbon atom between the sulfur and endocyclic nitrogen) is exceptionally informative. It experiences a significant downfield shift in the imino form due to the C=N double bond character, compared to the C-N single bond in the amino form.[1]

-

Integration and Quantification: Carefully integrate the signals corresponding to the distinct protons of each tautomer. The ratio of these integrals allows for the direct calculation of the relative populations and the equilibrium constant (KT).

-

(Optional) Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 353 K). Changes in the relative integrations will reveal the thermodynamic driving forces of the equilibrium.

| Nucleus | Amino Tautomer (Typical δ, ppm) | Imino Tautomer (Typical δ, ppm) | Rationale for Difference |

| Exocyclic Proton(s) | ~7.0-8.0 (broad, -NH 2) | ~8.5-9.5 (sharp, =NH ) | Different chemical environment and exchange rates. |

| C2 Carbon | ~165-170 | >175 | Change from C-NH2 (single bond) to C=N (double bond) character desheilds the nucleus. |

| Table 2: Characteristic NMR chemical shifts useful for distinguishing between amino and imino tautomers in 2-aminobenzothiazole derivatives.[1] |

UV-Vis Spectroscopy

The electronic transitions of the aromatic amino tautomer differ from those of the quinoidal imino tautomer, resulting in distinct UV-Vis absorption spectra.[9][10] This technique is particularly useful for monitoring shifts in the equilibrium.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., ethanol, acetonitrile) in a quartz cuvette.

-

Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: The amino form typically shows characteristic π→π* transitions of the aromatic system. The imino form may exhibit a bathochromic (red) shift due to the extended conjugation of the quinoidal system. Comparing experimental spectra with computationally predicted spectra (via TD-DFT) can aid in assigning bands to specific tautomers.[1]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data.[5][6] They provide deep insights into the intrinsic properties of the tautomers that are difficult to measure directly.

Detailed Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers (amino, cis-imino, trans-imino).

-

Energy Calculation: Perform geometry optimizations and frequency calculations in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][5] This provides the relative energies and confirms the structures are true minima.

-

Spectroscopic Prediction: From the optimized geometries, calculate NMR chemical shifts and UV-Vis electronic transitions (using TD-DFT). These predicted values can be directly compared with experimental results to validate the assignment of tautomeric forms.

Biological Relevance and Impact on Drug Design

The tautomeric state of a 2-aminobenzothiazole derivative is not merely a chemical curiosity; it is a critical determinant of its biological activity.[1][11] The two forms possess different hydrogen bond donor/acceptor patterns and three-dimensional shapes.

-

Enzyme Inhibition: For a derivative designed as an enzyme inhibitor, the active tautomer is the one that fits sterically and electronically into the binding pocket. For instance, in kinase inhibition, the ability to form specific hydrogen bonds with the hinge region of the ATP binding site is crucial. The amino form, with two H-bond donors, will interact differently than the imino form, which has one donor and one acceptor at different positions. This can dramatically alter binding affinity and inhibitory potency.[2]

-

Membrane Permeability & ADME Properties: The different tautomers have different polarities and lipophilicities, which affect their absorption, distribution, metabolism, and excretion (ADME) profiles. A drug's ability to cross cell membranes can be dependent on the predominant tautomeric form in physiological environments.

Conclusion

The study of tautomerism in 2-aminobenzothiazole derivatives is a critical exercise in modern drug discovery. While the amino form is generally the most stable due to its aromatic character, the tautomeric equilibrium is a dynamic process influenced by the molecular and macroscopic environment.[1] A robust, integrated analytical strategy employing high-resolution NMR spectroscopy, UV-Vis analysis, and DFT computations is essential for a complete characterization. A thorough understanding of this tautomeric landscape is a prerequisite for the rational design of novel 2-aminobenzothiazole derivatives with optimized binding affinities, improved pharmacokinetic properties, and ultimately, enhanced therapeutic potential.

References

- BenchChem. (2025). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance.

-

Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. [Link]

-

Wazzan, N. A., et al. (2021). DFT investigation on the intramolecular and intermolecular proton transfer processes in 2-aminobenzothiazole (ABT) in the gas phase and in different solvents. ResearchGate. [Link]

- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives.

-

University of Thi-Qar. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

Yan, X., et al. (2016). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. ResearchGate. [Link]

-

Li, Y., et al. (2024). Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]

-

Levkovskaya, G. G., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

- Google Patents. (1982).

-

Berns, A. E., et al. (2009). Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. ResearchGate. [Link]

-

Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. SciSpace. [Link]

-

Levkovskaya, G. G., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed. [Link]

-

Michalski, R., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific and promising derivative: 2-Amino-1,3-benzothiazole-4-carboxylic acid. We will delve into its synthesis, physicochemical properties, and explore its current and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into advanced applications.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

Benzothiazoles, bicyclic ring systems composed of a fused benzene and thiazole ring, have garnered significant attention in pharmaceutical research for their ability to interact with diverse biological targets.[1][3] The 2-aminobenzothiazole moiety, in particular, is a versatile and highly reactive scaffold, making it a cornerstone for the synthesis of pharmacologically active heterocycles.[2][3] The presence of the amino group at the 2-position allows for facile functionalization, enabling the creation of extensive compound libraries for screening.[3]

Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6] The addition of a carboxylic acid group at the 4-position of the benzothiazole ring introduces a key functional handle that can influence the molecule's solubility, pharmacokinetic profile, and binding interactions with biological targets. This guide will focus specifically on the synthesis, properties, and potential of this compound.

Synthesis of this compound

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. The most common approaches involve the cyclization of precursor molecules containing the necessary aniline and thiocyanate or thiourea functionalities.

General Synthetic Strategies for 2-Aminobenzothiazoles

Several methods have been developed for the synthesis of the 2-aminobenzothiazole core.[2] A prevalent method is the oxidative cyclization of arylthioureas.[4] Another widely used approach involves the reaction of an appropriate aniline with a thiocyanate salt in the presence of an oxidizing agent.

The following diagram illustrates a generalized synthetic pathway for 2-aminobenzothiazole derivatives.

Caption: Generalized synthetic route to 2-aminobenzothiazole derivatives.

Specific Synthesis of this compound

Hypothetical Synthetic Protocol:

A potential two-step synthesis could involve:

-

Synthesis of a 2-aminobenzothiazole with a precursor to the carboxylic acid group at the 4-position. For instance, starting with an aniline derivative where the 4-position is substituted with a group that can be later converted to a carboxylic acid (e.g., a methyl or cyano group).

-

Oxidation of the precursor group to a carboxylic acid.

Detailed Step-by-Step Methodology (Hypothetical):

Step 1: Synthesis of 2-amino-4-methylbenzothiazole

-

Reactant Preparation: Dissolve 3-methyl-2-aminothiophenol in a suitable solvent such as chloroform or ethanol.

-

Reaction with Cyanogen Bromide: Add a solution of cyanogen bromide (CNBr) dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify it using column chromatography.

Step 2: Oxidation to this compound

-

Oxidation: Dissolve the synthesized 2-amino-4-methylbenzothiazole in a suitable solvent (e.g., a mixture of pyridine and water).

-

Addition of Oxidizing Agent: Add a strong oxidizing agent, such as potassium permanganate (KMnO4), portion-wise while monitoring the temperature.

-

Reaction Completion and Quenching: After the reaction is complete (as indicated by TLC), quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).

-

Isolation and Purification: Acidify the mixture to precipitate the carboxylic acid. Filter the solid, wash it with water, and recrystallize from a suitable solvent to obtain the pure this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C8H6N2O2S | PubChem CID: 18504699[7] |

| Molecular Weight | 194.21 g/mol | PubChem CID: 18504699[7] |

| IUPAC Name | This compound | ChemicalBook[8] |

| CAS Number | 1158452-73-3 (hydrochloride salt) | ChemicalBook[8] |

| Appearance | (Likely a solid at room temperature) | Inferred |

| Solubility | (Expected to be soluble in polar organic solvents and aqueous bases) | Inferred |

Spectroscopic Data:

-

¹H NMR: Aromatic protons in the range of 7-8 ppm, and a broad singlet for the amino protons.

-

¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbon, and the carbons of the thiazole ring.

-

FT-IR: Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), and C=N stretching (thiazole ring).[9]

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[3][4] While specific studies on this compound are limited, the activities of its derivatives provide strong indications of its therapeutic potential.

Anticancer Activity

Numerous derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][10][11][12] The proposed mechanisms of action are diverse and include:

-

Kinase Inhibition: Derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as CDK2, MET, and FAK.[11]

-

PI3K Inhibition: Some 2-aminobenzothiazole compounds have been evaluated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][12]

-

Induction of Apoptosis: Many active compounds induce programmed cell death in cancer cells.[13]

The presence of the carboxylic acid group in this compound could potentially enhance its anticancer activity by forming additional hydrogen bonds with target proteins or by improving its pharmacokinetic properties.

Caption: Potential anticancer mechanisms of 2-aminobenzothiazole derivatives.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties.[14][15][16][17] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][17] The mechanism of antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The carboxylic acid moiety could potentially improve the uptake of the compound by microbial cells.

Other Potential Therapeutic Applications

Derivatives of 2-aminobenzothiazole have been investigated for a variety of other therapeutic applications, including:

-

Anticonvulsant Activity [4]

-

Anti-inflammatory Activity [4]

-

Antidiabetic Activity [18]

-

Neuroprotective Agents [19]

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with diverse biological activities. While research specifically focused on this molecule is still emerging, the extensive body of work on related 2-aminobenzothiazoles provides a strong foundation for its further investigation.

Future research should focus on:

-

Development of optimized and scalable synthetic routes.

-

Comprehensive evaluation of its biological activity against a wider range of targets. This should include screening against various cancer cell lines, microbial strains, and enzyme assays.

-

Structure-Activity Relationship (SAR) studies. Systematic modification of the core structure will help in identifying key features responsible for its biological activity and in designing more potent and selective compounds.

-

In vivo studies. Promising lead compounds should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: )

- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (URL: )

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). (URL: )

- This compound hydrochloride | 1158452-73-3 - ChemicalBook. (URL: )

- Preparation of 2-Aminobenzothiazole Derivatives : A Review | Request PDF - ResearchG

- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (URL: )

- 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected - PubChem. (URL: )

- Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbam

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: )

- Synthesis and Study the Biological Activity of Some New Deriv

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchG

- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino - IOSR Journal. (URL: )

- Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolys

- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: )

- Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (URL: )

- 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: )

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (URL: )

- (PDF)

- 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. (URL: )

- Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. (URL: )

- Synthesis and various biological activities of benzothiazole deriv

- Recent insights into antibacterial potential of benzothiazole deriv

- Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticip

- Benzothiazole synthesis - Organic Chemistry Portal. (URL: )

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic. (URL: )

- 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem. (URL: )

- Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding | Request PDF - ResearchG

- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug

- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: )

- 2-Aminobenzothiazole derivatives - Université c

- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (URL: )

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (URL: )

Sources

- 1. iajesm.in [iajesm.in]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 1158452-73-3 [chemicalbook.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 2-Amino-1,3-benzothiazole-4-carboxylic acid information

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-4-carboxylic Acid

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal and materials chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for developing a vast array of biologically active compounds.[3][4] Molecules incorporating this core have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] This guide focuses specifically on the 4-carboxylic acid derivative of 2-aminobenzothiazole, a versatile building block that offers multiple points for chemical modification, enabling the exploration of chemical space for drug discovery and development.[6] As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying rationale to empower researchers in their synthetic and application-based endeavors.

Section 1: Core Compound Identification and Physicochemical Profile

Precise identification is the foundation of all chemical research. This compound is a specific isomer whose properties are dictated by the substitution pattern on the benzothiazole core. While data for the free acid is sparse in public databases, its hydrochloride salt is documented, providing valuable insights.

-

Chemical Name: this compound

-

CAS Number: 24546-37-2 (for the parent compound), 1158452-73-3 (for the hydrochloride salt)[7]

-

Molecular Formula: C₈H₆N₂O₂S

-

Molecular Weight: 194.21 g/mol [8]

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

Quantitative data provides the basis for experimental design, from selecting appropriate solvents to purification strategies. The table below summarizes key properties for the parent compound and related isomers for comparative context.

| Property | This compound | 2-Amino-1,3-benzothiazole-5-carboxylic acid[8] | 2-Amino-1,3-benzothiazole-6-carboxylic acid[9] |

| Molecular Formula | C₈H₆N₂O₂S | C₈H₆N₂O₂S | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol | 194.21 g/mol | 194.21 g/mol |

| XLogP3-AA | Data not available | 1.6 | Data not available |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |

| Topological Polar Surface Area | 104 Ų | 104 Ų | 104 Ų |

Section 2: Synthesis and Mechanistic Insight

The construction of the 2-aminobenzothiazole scaffold is most commonly achieved via the condensation of a 2-aminothiophenol derivative with a cyanating agent or a precursor that can generate one in situ.[3][10] This approach is favored for its efficiency and atom economy.

Core Synthetic Strategy: Oxidative Cyclization

The most robust and widely applied method for synthesizing 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine.[6] The reaction proceeds through an in-situ formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization.

The choice of starting material is critical. For the target molecule, this compound, the logical precursor is 3-amino-4-mercaptobenzoic acid or a protected version thereof. However, a more common and commercially accessible route starts from 4-amino-3-hydroxybenzoic acid , which can be converted into the required aniline precursor.[6]

Synthetic Workflow Diagram

Caption: General synthetic workflow for benzothiazole-4-carboxylic acid derivatives.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazole-6-carboxylates and represents a viable pathway.[6] The rationale is to use a readily available starting material and proceed via a reliable cyclization reaction.

Objective: To synthesize Methyl 2-amino-4-hydroxybenzo[d]thiazole-7-carboxylate, a direct precursor to the target acid.

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Aqueous Ammonia (25%)

-

Methanol, Ethyl Acetate, Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in glacial acetic acid. Cool the solution to 10°C in an ice bath.

-

Scientist's Insight: Acetic acid serves as both a solvent and a proton source, facilitating the reaction. Cooling is crucial to control the exothermic reaction with bromine and prevent unwanted side reactions.

-

-

Thiocyanate Addition: Add potassium thiocyanate (4 equivalents) to the cooled solution and stir until it is fully dissolved.

-

Bromination: Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

-

Scientist's Insight: Bromine acts as the oxidant, converting thiocyanate to the electrophilic thiocyanogen ((SCN)₂), which then attacks the electron-rich aniline ring. The stoichiometry is key to driving the reaction to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: Pour the reaction mixture into ice water. A precipitate will form. Neutralize the solution by slowly adding 25% aqueous ammonia until the pH is ~7-8.

-

Scientist's Insight: Neutralization is necessary to quench the acid and precipitate the product, which is less soluble in neutral aqueous media.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester intermediate.

-

Hydrolysis to Carboxylic Acid: The resulting methyl ester can be hydrolyzed to the final carboxylic acid using standard conditions, such as stirring with lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to protonate the carboxylate.

Section 3: Chemical Reactivity and Derivatization

This compound is a bifunctional molecule, presenting two key reactive handles for further chemical modification: the 2-amino group and the 4-carboxylic acid group. This dual reactivity makes it an exceptionally valuable scaffold for building molecular libraries.

Reactivity Profile

-

The 2-Amino Group: This exocyclic amine is nucleophilic and readily undergoes reactions typical of aromatic amines. This includes acylation to form amides, reaction with aldehydes to form Schiff bases (imines), and participation in coupling reactions.[11][12]

-

The 4-Carboxylic Acid Group: This group is an electrophilic center after activation. It can be converted into esters, amides (via coupling with amines), or reduced to an alcohol. The standard mechanism involves an addition-elimination pathway at the carbonyl carbon.[13]

Key Derivatization Pathways

Caption: Major derivatization pathways from the core scaffold.

Section 4: Applications in Drug Discovery and Research

The benzothiazole scaffold is a recurring motif in compounds with significant biological activity. Its derivatives are investigated for a wide range of therapeutic targets.

Medicinal Chemistry Significance

Benzothiazoles are considered "privileged structures" because they can bind to a variety of biological targets with high affinity.[1] This versatility has led to their investigation in numerous therapeutic areas:

-

Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity, often by inhibiting specific kinases or inducing apoptosis in cancer cells.[1][14]

-

Antimicrobial: The scaffold is present in compounds with activity against bacteria, fungi, and tuberculosis.[1][15]

-

Neurodegenerative Diseases: Certain derivatives have been developed as imaging agents for amyloid plaques in Alzheimer's disease.[1]

Specific Therapeutic Targets

While research on the 4-carboxylic acid isomer is emerging, the closely related 2-aminothiazole-4-carboxylic acid (AtC) scaffold has been identified as a promising class of broad-spectrum inhibitors for metallo-β-lactamases (MBLs) .[16]

-